1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[111]pentane is a compound that features a bicyclo[111]pentane core, which is a highly strained and compact carbocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The strained bicyclo[1.1.1]pentane core can undergo addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane exerts its effects involves its interaction with molecular targets and pathways. The strained bicyclo[1.1.1]pentane core can undergo strain-release transformations, leading to the formation of reactive intermediates that can interact with biological targets. The presence of the 2,5-difluorophenylmethyl and iodine substituents can further modulate its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
- 3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane is unique due to its specific substitution pattern and the presence of both fluorine and iodine atoms. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2I/c13-9-1-2-10(14)8(3-9)4-11-5-12(15,6-11)7-11/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQUKCDFUSRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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